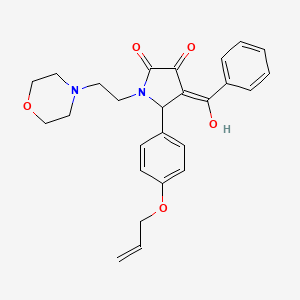
5-(4-(aliloxi)fenil)-4-benzoil-3-hidroxi-1-(2-morfolinoetil)-1H-pirrol-2(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the family of heterocyclic compounds It contains various functional groups, including hydroxyl, benzoyl, and morpholinoethyl, which give it unique chemical and biological properties
Aplicaciones Científicas De Investigación
5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has diverse applications in scientific research:
Chemistry:
Catalysts: : Used as a catalyst in various organic reactions.
Intermediates: : Acts as an intermediate in the synthesis of more complex molecules.
Biology:
Biomolecule interactions: : Studies on interactions with proteins and nucleic acids.
Enzyme inhibitors: : Potential use as enzyme inhibitors in biochemical pathways.
Medicine:
Drug development: : Investigation of its potential as a therapeutic agent.
Pharmacological studies: : Studies on its effects on cellular and molecular pathways.
Industry:
Materials science: : Used in the development of new materials with specific properties.
Chemical engineering: : Application in the design of chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions. Here’s a general synthetic route:
Formation of the pyrrole ring: : The first step involves the cyclization of appropriate precursors to form the pyrrole ring.
Functional group modifications: : Subsequent steps involve introducing the allyloxy, benzoyl, hydroxy, and morpholinoethyl groups through various chemical reactions, such as alkylation, acylation, and hydrolysis.
Purification: : The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes with a focus on yield, cost-effectiveness, and scalability. Large-scale production often employs continuous flow chemistry and automated processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where the hydroxy group may be converted into a carbonyl group.
Reduction: : Reduction of the benzoyl group can lead to the formation of the corresponding alcohol.
Substitution: : The allyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromic acid
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halides, nucleophiles
Major Products:
Oxidation: : Formation of ketones or aldehydes
Reduction: : Formation of alcohols
Substitution: : Formation of various substituted derivatives
Mecanismo De Acción
The mechanism of action of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets such as proteins and enzymes. The compound's functional groups enable it to bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its unique structure allows it to participate in various molecular interactions, influencing cellular processes and pharmacological effects.
Comparación Con Compuestos Similares
5-(4-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
5-(4-hydroxyphenyl)-4-benzoyl-3-hydroxy-1-(2-piperidinoethyl)-1H-pyrrol-2(5H)-one
These comparisons highlight the unique aspects of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, particularly its specific functional groups and their influence on its chemical and biological properties.
Propiedades
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-16-33-21-10-8-19(9-11-21)23-22(24(29)20-6-4-3-5-7-20)25(30)26(31)28(23)13-12-27-14-17-32-18-15-27/h2-11,23,29H,1,12-18H2/b24-22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNUCCVMQFHFT-ZNTNEXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
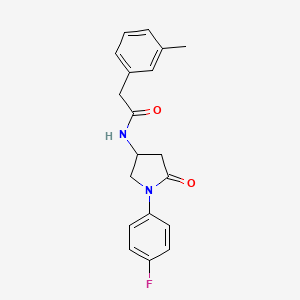
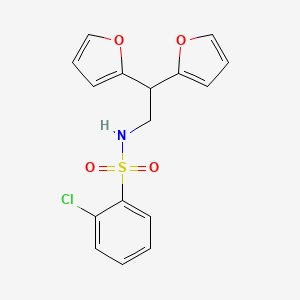
![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
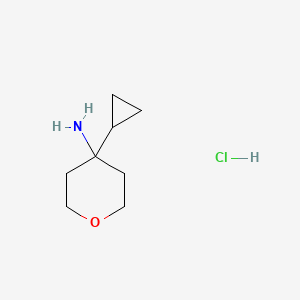
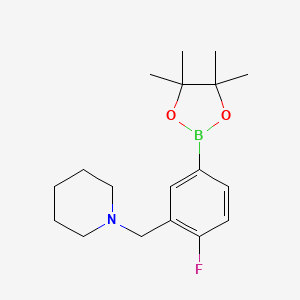
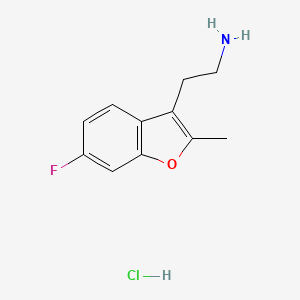
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)
![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)
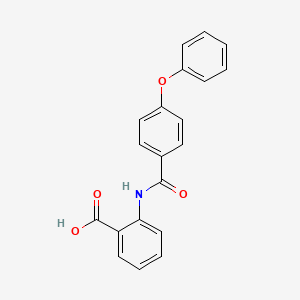
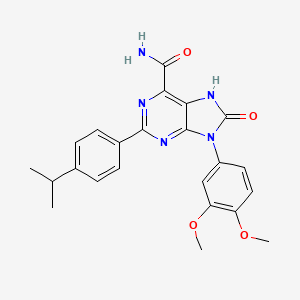
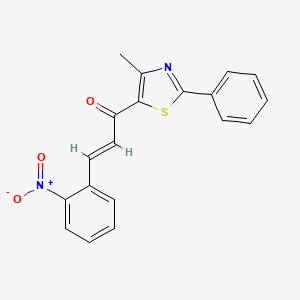
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)
